1-(2-Methoxyphenyl)piperidin-4-amine
Overview
Description
“1-(2-Methoxyphenyl)piperidin-4-amine” is a chemical compound . It is a cyclic secondary amine . It is used as a synthetic intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C13H20N2O . The InChI code for this compound is 1S/C13H20N2O/c1-16-13-5-3-2-4-11(13)10-15-8-6-12(14)7-9-15/h2-5,12H,6-10,14H2,1H3 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 220.31 . It should be stored at 4°C and protected from light .Scientific Research Applications
Kinetic Studies in Organic Chemistry
The study of alicyclic amines, including compounds similar to 1-(2-Methoxyphenyl)piperidin-4-amine, has provided valuable insights into reaction kinetics and mechanisms. For instance, the kinetics and mechanisms of reactions involving 3-methoxyphenyl and related thionocarbonates with secondary alicyclic amines have been explored in detail. This research is pivotal in understanding the rate-determining steps and the formation of intermediates in organic reactions (Castro et al., 2001).
Advances in Organic Synthesis
The compound's derivatives play a crucial role in the synthesis of various organic compounds. For example, the synthesis of 2-(4-Methoxyphenyl)-3,4-(dihydroxy)piperidines, achieved through acid-mediated amido cyclization, demonstrates the significance of such compounds in creating chiral centers and influencing stereochemical outcomes in organic synthesis (Ramakrishna et al., 2016).
Novel Compound Synthesis
The creation of novel compounds such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, synthesized from methanol using a three-component reaction, showcases the versatility of this compound derivatives in producing new chemical entities with potential applications in various fields (Wu Feng, 2011).
Role in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been used to synthesize compounds with potential therapeutic applications. For instance, the synthesis of novel 2-arylideneaminobenzimidazole derivatives showcases the compound's role in creating new pharmaceutical entities (Nowicka et al., 2015).
Development of Pharmacological Agents
Compounds related to this compound have been explored in the development of drugs targeting specific receptors. For example, the synthesis and biological evaluation of substituted piperidines and (2-methoxyphenyl)piperazines have led to the identification of compounds with high affinity for dopamine receptors, contributing to the field of neuropharmacology (Penjisevic et al., 2016).
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future.
properties
IUPAC Name |
1-(2-methoxyphenyl)piperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)14-8-6-10(13)7-9-14/h2-5,10H,6-9,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGLLRUDCQFRQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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